Cas no 565176-99-0 ((2S)-1-(4-chlorophenyl)propan-2-ol)

565176-99-0 structure
Nome del prodotto:(2S)-1-(4-chlorophenyl)propan-2-ol
(2S)-1-(4-chlorophenyl)propan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanol, 4-chloro-α-methyl-, (αS)-
- 565176-99-0
- (2S)-1-(4-chlorophenyl)propan-2-ol
- EN300-1985625
- SCHEMBL4161150
-
- Inchi: 1S/C9H11ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m0/s1
- Chiave InChI: NIMKQJOVJKIOPX-ZETCQYMHSA-N
- Sorrisi: C1(C[C@H](C)O)=CC=C(Cl)C=C1
Proprietà calcolate
- Massa esatta: 170.0498427g/mol
- Massa monoisotopica: 170.0498427g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 108
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1.148±0.06 g/cm3(Predicted)
- Punto di ebollizione: 252.9±15.0 °C(Predicted)
- pka: 14.85±0.20(Predicted)
(2S)-1-(4-chlorophenyl)propan-2-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985625-0.05g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-1985625-5.0g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 5g |
$4349.0 | 2023-05-31 | ||
Enamine | EN300-1985625-2.5g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 2.5g |
$1089.0 | 2023-09-16 | ||
Enamine | EN300-1985625-1.0g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1985625-0.25g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 0.25g |
$513.0 | 2023-09-16 | ||
Enamine | EN300-1985625-0.5g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-1985625-10.0g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1985625-5g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 5g |
$1614.0 | 2023-09-16 | ||
Enamine | EN300-1985625-0.1g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-1985625-1g |
(2S)-1-(4-chlorophenyl)propan-2-ol |
565176-99-0 | 1g |
$557.0 | 2023-09-16 |
(2S)-1-(4-chlorophenyl)propan-2-ol Letteratura correlata
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
565176-99-0 ((2S)-1-(4-chlorophenyl)propan-2-ol) Prodotti correlati
- 1525806-33-0(3-(3-ethoxyphenyl)butan-1-amine)
- 667-91-4(9(10H)-Anthracenone,10-(diphenylmethylene)-)
- 1804057-30-4(6-Bromomethyl-7-chloro-1H-benzimidazole)
- 2580208-53-1(Tert-butyl 3-amino-1-methylcyclobutane-1-carboxylate)
- 2680857-79-6(1-(1-acetylazetidin-3-yl)-1H-pyrazole-5-carboxylic acid)
- 282523-56-2(1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole)
- 197024-83-2(2-(Thiophen-2-yl)-1,3,2-dioxaborinane)
- 2172541-42-1(Methyl 1-(1-hydroxy-3,3-dimethylcyclobutyl)cyclobutane-1-carboxylate)
- 1904081-74-8(cis-2-(hydroxymethyl)cyclobutanecarboxylic acid)
- 2229363-75-9(2-(3-bromo-5-methylphenyl)acetaldehyde)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
